2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one
Description
2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a pyridine ring fused to a 1,4-thiazin-3-one moiety. This structure combines aromatic nitrogen (pyridine) with a sulfur-containing thiazinone ring, imparting unique electronic and steric properties. The compound’s CAS number is 20348-09-8, with a molecular formula C₇H₆N₂OS and molecular weight 166.20 g/mol .
Properties
IUPAC Name |
4H-pyrido[3,2-b][1,4]thiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSWMIMPJDWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) in a copper-catalyzed cascade reaction. This process includes SN2 substitution, deacetylation, and coupling steps .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the scalability of the copper-catalyzed cascade reaction suggests it could be adapted for larger-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiazine ring .
Scientific Research Applications
2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. In cancer cells, it might induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their properties, highlighting key differences in activity, synthesis, and physicochemical characteristics:
Key Comparisons :
Structural Differences: Oxygen vs. Ring Fusion Position: Pyrido[3,2-b] vs. pyrido[3,4-b] fusion (e.g., 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one) changes the spatial arrangement, impacting binding to biological targets .
Synthetic Efficiency: Pyrido-oxazinones (e.g., NPO) are synthesized in high yields (94–97%) using combustion-derived bismuth oxide catalysts .
Biological Activity: Anticancer: Pyrido-oxazinones like NPO inhibit NF-κB signaling in hepatocellular carcinoma (HCC) cells (IC₅₀ ~1.99 μM) . Antimicrobial: Benzo-thiazinones with nitro groups (e.g., 1-(6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine) show activity against bacterial strains (e.g., E.
Physicochemical Properties: Melting Points: Pyrido-oxazinones have higher melting points (e.g., 204–208°C) compared to benzo-thiazinones (160–165°C), likely due to stronger intermolecular hydrogen bonding in oxazinones . LogP: Thiazinones generally exhibit higher lipophilicity (LogP ~1.5–2.0) than oxazinones (LogP ~0.5–1.0), influencing bioavailability .
Biological Activity
2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The following sections will detail its mechanisms of action, relevant case studies, and experimental findings.
Chemical Structure and Properties
The structure of this compound features a fused pyridine and thiazine ring. Its molecular formula is , which includes nitrogen, sulfur, and oxygen atoms that contribute to its pharmacological effects. The unique arrangement allows for interactions with various biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A patent (CA 2608072) describes its use in treating bacterial infections in warm-blooded animals, highlighting its potential as an active ingredient in pharmaceutical compositions aimed at combating such infections .
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that derivatives of this compound caused significant cell cycle arrest in the G1 phase in colon cancer cells by modulating key regulatory proteins such as p27 KIP1 and cyclin D1 .
Table 2: Anticancer Activity on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 50 | Cell cycle arrest in G1 phase |
| LS180 | 30 | Up-regulation of p27 KIP1 |
| CCD 841 CoTr | >100 | Non-toxic at effective concentrations |
Antiviral and Anti-inflammatory Properties
Emerging research suggests that this compound may also possess antiviral and anti-inflammatory activities. Its derivatives have shown inhibitory effects against viral replication and inflammatory pathways. For example, studies have indicated potential applications in treating viral infections through modulation of immune responses.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Cell Cycle Modulation : It can induce cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinases.
- Apoptosis Induction : Some studies suggest it may trigger apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies have been published examining the efficacy of this compound:
- Study on Colon Cancer Cells : A detailed investigation into the effects on HT-29 and LS180 cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- Antibacterial Efficacy Against Multi-drug Resistant Strains : Another study focused on the effectiveness of the compound against multi-drug resistant strains of Staphylococcus aureus, demonstrating promising results with low MIC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
